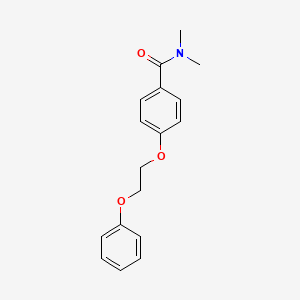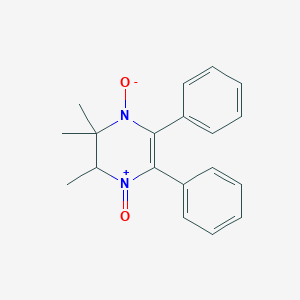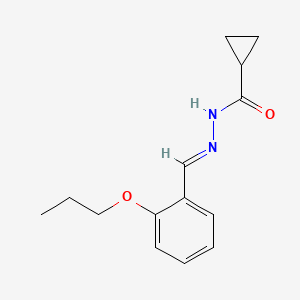![molecular formula C21H17BrN2O2S B5036568 4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide](/img/structure/B5036568.png)
4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide, also known as BZB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BZB is classified as a thioamide and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. 4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer cell growth.
Biochemical and physiological effects:
4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide has been found to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. It has also been found to have antioxidant properties and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide is its potential as a therapeutic agent for cancer and inflammatory diseases. It has also been found to have low toxicity, making it a potential candidate for further development. However, one limitation is that its exact mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide. One direction is to further explore its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to investigate its potential as a neuroprotective agent, as studies have suggested that it may have neuroprotective properties. Additionally, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide involves a series of chemical reactions. It starts with the reaction of 3-bromophenylamine with carbon disulfide to form 3-bromophenylisothiocyanate. This is then reacted with 4-hydroxybenzyl alcohol to form the intermediate, 4-(benzyloxy)phenylthiocarbamate. Finally, the intermediate is treated with hydrochloric acid to yield 4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide.
Applications De Recherche Scientifique
4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide has been found to have various scientific research applications. One such application is its potential as an anticancer agent. Studies have shown that 4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Propriétés
IUPAC Name |
N-[(3-bromophenyl)carbamothioyl]-4-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2S/c22-17-7-4-8-18(13-17)23-21(27)24-20(25)16-9-11-19(12-10-16)26-14-15-5-2-1-3-6-15/h1-13H,14H2,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPPZZIIKWEIDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC(=S)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-fluorophenyl)-5-(1,2,3-thiadiazol-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5036509.png)


![1-cyclopropyl-5-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5036531.png)
![1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5036538.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5036564.png)
![2-methoxy-N-[2-(3-phenyl-2-propyn-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5036567.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5036574.png)
![N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine](/img/structure/B5036576.png)
![3-chloro-N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5036579.png)

![N-(4-sec-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5036588.png)
